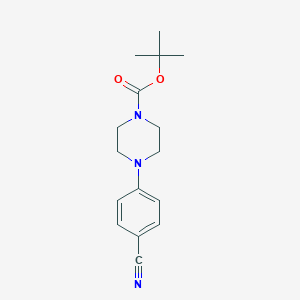

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H21N3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-cyanophenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid.

- Basic Hydrolysis : Aqueous NaOH with H₂O₂ converts the nitrile to an amide intermediate.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 4-(Piperazine-1-yl)benzoic acid | |

| Basic Hydrolysis | NaOH, H₂O₂, 80°C | 4-(Piperazine-1-yl)benzamide |

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

- Reagent : Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane.

- Product : 4-(4-Cyanophenyl)piperazine, a free amine used in further derivatization .

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic bromide or iodide derivatives of this compound participate in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with boronic acids to form biaryl structures.

- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

| Coupling Partner | Product | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | 4-(Biphenyl-4-yl)piperazine derivative | 85% | Kinase inhibitor development |

Nucleophilic Substitution Reactions

The piperazine nitrogen can undergo alkylation or acylation:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated piperazines.

- Acylation : Acetyl chloride in the presence of base yields N-acetyl derivatives.

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-4-(4-cyanophenyl)piperazine | |

| Acylation | AcCl, Et₃N | N-Acetyl-4-(4-cyanophenyl)piperazine |

Oxidation and Reduction

- Oxidation : The cyano group resists oxidation, but the piperazine ring can be oxidized to form N-oxides using mCPBA.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 4-(4-aminophenyl)piperazine derivatives.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Key Reaction | Outcome |

|---|---|---|

| tert-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | Suzuki coupling | Enhanced anticancer activity |

| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Acylation | Improved solubility for drug formulations |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H27N3O2

- Molecular Weight : 303.43 g/mol

- CAS Number : 91518749

The compound features a piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Pharmaceutical Applications

-

Antipsychotic Agents :

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate has been investigated for its potential use as an antipsychotic agent. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, making them candidates for treating disorders such as schizophrenia . -

Synthesis of Derivatives :

The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced pharmacological properties. For example, modifications to the piperazine ring or the aromatic substituents can yield compounds with improved receptor binding affinities . -

Research on Neurotransmitter Receptors :

Studies have indicated that piperazine derivatives can affect neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (D2) receptors. This makes them valuable in researching neurological disorders and developing new therapeutic strategies .

The biological activity of this compound and its derivatives has been assessed through various assays:

-

In Vitro Studies :

Initial studies suggest that compounds derived from this structure may exhibit significant binding affinity to specific receptors involved in mood regulation and psychotic disorders. These findings are critical for understanding their mechanism of action . -

Animal Models :

Preclinical trials using animal models have shown promise in evaluating the efficacy of these compounds in reducing symptoms associated with anxiety and depression, further supporting their potential therapeutic roles .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

-

Formation of Piperazine Derivatives :

The initial step often includes the reaction of piperazine with appropriate carboxylic acid derivatives to form the carboxylate structure. -

Substitution Reactions :

The introduction of the cyanophenyl group can be achieved through electrophilic aromatic substitution or coupling reactions, which are integral to building the desired molecular architecture . -

Purification and Characterization :

Following synthesis, compounds are purified using techniques such as chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antipsychotic Efficacy | Demonstrated significant reduction in psychotic symptoms in animal models treated with derivatives of this compound. |

| Study B | Receptor Binding Affinity | Investigated binding affinities at 5-HT and D2 receptors; found promising results indicating therapeutic potential for mood disorders. |

| Study C | Synthesis Optimization | Developed more efficient synthetic routes to increase yield and reduce byproducts during the synthesis process of related compounds. |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .

Activité Biologique

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS: 186650-98-6) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- Purity : Typically >98%

This compound features a tert-butyl group and a cyanophenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various biological pathways, leading to diverse pharmacological effects.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing central nervous system activity.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

A study highlighted the compound's effectiveness against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly in:

- MCF-7 (ER+) : Estrogen receptor-positive breast cancer cells.

- MDA-MB-231 (TNBC) : Triple-negative breast cancer cells.

The IC50 values for these cell lines were reported below 10 µM, indicating substantial potency against tumor growth .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Its activity may involve modulation of neurotransmitter systems, which could be beneficial in treating conditions like anxiety or depression .

Study on Cytotoxicity

In a controlled study, this compound was tested on MDA-MB-231 cells. The results indicated:

- GI50 Concentration : The compound significantly reduced viable cell numbers compared to controls.

- Cell Cycle Analysis : It caused an increase in the G0/G1 phase population while decreasing the S phase, suggesting an arrest in the cell cycle progression .

Synthesis and Applications

The synthesis of this compound typically involves reacting 4-cyanophenylpiperazine with tert-butyl chloroformate under basic conditions. This synthetic route is crucial for producing high-purity compounds for biological testing .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBWVYVIBJOVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383732 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186650-98-6 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.